C20H18BrN3
Description
Structure
2D Structure
Properties
CAS No. |
518-67-2 |
|---|---|
Molecular Formula |
C20H18BrN3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-imino-5-methyl-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H |
InChI Key |
MQOKYEROIFEEBH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Other CAS No. |
518-67-2 |
Pictograms |
Irritant |
Related CAS |
20566-69-2 (Parent) |
Synonyms |
3,8-Diamino-5-methyl-6-phenylphenanthridinium Bromide; Dimidium bromide; Phenanthridinium Compound 1553; Phenanthridium 1553; Trypadine; |
Origin of Product |
United States |
Historical Context and Evolution of Dimidium Bromide Research
Early Development as a Trypanocidal Agent (Pre-1950s)
The first half of the 20th century saw significant advances in chemotherapy, with a particular focus on developing agents to combat trypanosomiasis, a devastating parasitic disease affecting both humans and animals in Africa.
Dimidium bromide belongs to the phenanthridine (B189435) group of polycyclic organic compounds. ottokemi.com The quest for effective trypanocidal drugs led researchers to explore various chemical structures, and the phenanthridine nucleus, with its structural similarities to the antimalarial drug quinine, emerged as a promising candidate. researchgate.netpreprints.org A significant breakthrough occurred in 1938 when British researchers discovered that certain phenanthridine derivatives were effective against trypanosomes. researchgate.netpreprints.org This pioneering work laid the foundation for the synthesis and development of more potent compounds, including Dimidium bromide. researchgate.net
Research in the 1930s and 1940s demonstrated the potent trypanocidal activity of phenanthridine compounds. researchgate.net In 1938, experiments showed that some of these derivatives could effectively kill Trypanosoma congolense and Trypanosoma vivax, the protozoan parasites responsible for trypanosomiasis in cattle. researchgate.netsciencevision.org By 1946, the most effective of these compounds was identified and, with minor chemical modifications, was mass-produced as the trypanocidal drug Dimidium bromide, also known as Trypadine. researchgate.netsciencevision.org
Following its development, Dimidium bromide was widely used throughout Africa for the treatment of bovine trypanosomiasis. fao.org It became a principal veterinary drug in the fight against this economically damaging disease. researchgate.net The introduction of Dimidium bromide and other trypanocides in the late 1940s and early 1950s brought a wave of optimism, as for the first time, cattle could be raised in areas previously deemed unsuitable due to the high prevalence of the disease. fao.org However, the widespread use of Dimidium bromide also led to reports of toxicity in treated animals. fao.org This eventually led to its replacement by less toxic and more effective alternatives, such as its chemical relative, ethidium (B1194527) bromide, which was developed in 1952. researchgate.netpreprints.org
Initial Efficacy Against Trypanosoma congolense and T. vivax
Transition to a Research Reagent (Mid-20th Century Onward)
While its therapeutic use declined, the unique properties of Dimidium bromide paved the way for its second act as a valuable reagent in the burgeoning field of molecular biology.
The pharmacological action of phenanthridine derivatives like Dimidium bromide lies in their ability to intercalate, or insert themselves, between the base pairs of nucleic acids. researchgate.netsciencevision.org This interaction with DNA was a key area of research from the 1960s onwards. researchgate.net Dimidium bromide, as an intercalating agent, became a tool for studying the structure and function of DNA. scbt.comglentham.com Its ability to bind to DNA and subsequently fluoresce under certain conditions made it a useful probe for nucleic acids. ottokemi.com
The discovery of its nucleic acid intercalation properties marked a significant shift in the primary application of Dimidium bromide. ottokemi.comresearchgate.netsciencevision.org No longer primarily a therapeutic agent, it found a new niche as a diagnostic and analytical tool in research laboratories. ottokemi.com It is used as a fluorescent stain for visualizing DNA and in the determination of cationic surfactants. ottokemi.com The compound is also utilized as a biochemical reagent for life science research. medchemexpress.commedchemexpress.com
Relationship and Comparison with Ethidium Bromide
The histories of dimidium bromide and ethidium bromide are intrinsically linked, representing a clear evolutionary path in the development of phenanthridine-based compounds. preprints.orgsciencevision.org Both substances emerged from research in the mid-20th century aimed at combating trypanosomiasis, a parasitic disease affecting cattle in Africa. sciencevision.orgresearchgate.net Their relationship is not one of contemporaneous discovery, but rather of direct succession, with ethidium bromide being a deliberate chemical modification of dimidium bromide. preprints.orgsciencevision.org
The precursor for both compounds is phenanthridine, a tricyclic aromatic compound that gained interest for therapeutic applications due to its structural similarity to quinine. sciencevision.orgresearchgate.net In the 1930s, research into phenanthridine derivatives for treating trypanosomiasis intensified. preprints.org This led to the identification and subsequent mass production of dimidium bromide (2,7-diamino-9-phenyl-10-methyl phenanthridinium bromide) in 1946 as an effective trypanocidal drug for livestock. sciencevision.orgresearchgate.net
Despite its effectiveness, dimidium bromide exhibited significant toxicity and instability in solution. sciencevision.org This prompted further research at Boots Pure Drug Co., Ltd. in the United Kingdom, where scientists sought a safer and more potent alternative. preprints.orgsciencevision.org In 1952, this effort culminated in the synthesis of ethidium bromide (originally called homidium). preprints.orgsciencevision.org The new compound was created through a slight but crucial chemical modification: the replacement of dimidium bromide's methyl group with an ethyl group. sciencevision.org This change resulted in a compound that was reportedly ten times more potent, more stable, and less toxic than its predecessor. sciencevision.org Consequently, ethidium bromide rapidly replaced dimidium bromide as the principal veterinary drug for treating cattle trypanosomiasis for several decades. preprints.orgsciencevision.orgresearchgate.net
The fundamental mechanism of action for both dimidium bromide and ethidium bromide is their function as DNA intercalating agents. biologists.comwikipedia.org They insert their planar phenanthridine ring system between the base pairs of the DNA double helix. biologists.comnih.gov This intercalation distorts the DNA structure, unwinding the helix and inhibiting critical cellular processes like DNA replication and transcription. biologists.comnih.gov This ability to interfere with nucleic acid synthesis is the basis of their trypanocidal activity, as they target the parasite's DNA, particularly the kinetoplast DNA (kDNA) found in the mitochondria of trypanosomes. preprints.orgbiologists.comnih.gov
While both compounds share a common origin and mechanism, their research trajectories and ultimate applications diverged significantly. Dimidium bromide's story is largely confined to its role as an early veterinary trypanocide. In contrast, ethidium bromide's journey continued into the realm of molecular biology. Its ability to intercalate with DNA, combined with a dramatic increase in fluorescence upon binding, made it an invaluable tool for visualizing nucleic acids. sciencevision.orgwikipedia.orgsigmaaldrich.com A serendipitous application for staining DNA in gel electrophoresis cemented ethidium bromide's fame as a ubiquitous laboratory reagent, a role dimidium bromide never assumed. sciencevision.orgresearchgate.net Research has shown that both compounds bind to DNA, but ethidium bromide's unique properties, including its enhanced fluorescence and stability, made it uniquely suited for these new applications. sciencevision.orgsigmaaldrich.com
Table 1: Comparison of Dimidium Bromide and Ethidium Bromide Properties
| Feature | Dimidium Bromide | Ethidium Bromide |
|---|---|---|
| Chemical Formula | C₂₀H₁₈BrN₃ | C₂₁H₂₀BrN₃ preprints.org |
| Molecular Weight | 380.28 g/mol | 394.3 g/mol sigmaaldrich.com |
| Core Structure | Phenanthridinium sciencevision.orgresearchgate.net | Phenanthridinium sciencevision.orgresearchgate.net |
| Key Structural Difference | Contains a methyl group at position 10 sciencevision.org | Contains an ethyl group at position 5 (or 10 depending on numbering) sciencevision.orgwikipedia.org |
| Primary Mechanism | DNA Intercalation biologists.comchemsrc.com | DNA Intercalation preprints.orgwikipedia.org |
| Fluorescence | Used for fluorescence applications | Exhibits ~20-fold fluorescence enhancement upon binding to DNA wikipedia.orgsigmaaldrich.comaatbio.com |
Table 2: Evolution and Application Comparison
| Aspect | Dimidium Bromide | Ethidium Bromide |
|---|---|---|
| Year of Mass Production/Synthesis | 1946 sciencevision.orgresearchgate.net | 1952 preprints.orgsciencevision.org |
| Initial Primary Application | Veterinary trypanocide sciencevision.orgresearchgate.net | Veterinary trypanocide (as Homidium), replacing Dimidium Bromide preprints.orgsciencevision.org |
| Evolution of Use | Remained primarily a historical veterinary drug. | Became a standard nucleic acid stain in molecular biology for gel electrophoresis, flow cytometry, etc. sciencevision.orgwikipedia.orgnih.gov |
| Relationship | Precursor to Ethidium Bromide preprints.orgsciencevision.org | A more potent and less toxic derivative of Dimidium Bromide preprints.orgsciencevision.org |
Mechanistic Investigations of Dimidium Bromide Interactions
Nucleic Acid Binding Mechanisms
The interaction of dimidium bromide with nucleic acids is a subject of detailed scientific inquiry, focusing on its binding modes, specificity, and the influence of nucleic acid conformation. These investigations are crucial for understanding its biological activity and for its application as a tool in molecular studies.
Intercalative Binding with Double-Stranded DNA
The intercalative binding of dimidium bromide is stabilized by several non-covalent interactions. Van der Waals forces between the aromatic ring of the drug and the DNA base pairs play a significant role. ukessays.com Additionally, electrostatic interactions between the positively charged dimidium cation and the negatively charged phosphate (B84403) backbone of DNA contribute to the binding affinity. ukessays.commdpi.com
Studies have shown that dimidium bromide exhibits a degree of base-pair specificity in its binding to DNA. Spectroscopic analyses comparing its interaction with DNAs of varying guanine-cytosine (G-C) content have revealed a preference for G-C pairs, although this specificity is noted to be less pronounced than that of the related compound, ethidium (B1194527) bromide. nih.govresearchgate.net The binding site size for dimidium bromide suggests a scenario close to nearest-neighbor exclusion, meaning that when one molecule of the drug intercalates, it prevents another molecule from binding at the immediately adjacent sites. nih.govresearchgate.net
The binding affinity of dimidium bromide to DNA is influenced by factors such as ionic strength. ukessays.com Like ethidium bromide, its binding affinity is moderate and dependent on the salt concentration of the solution. ukessays.com The table below summarizes key findings related to the binding specificity and characteristics of dimidium bromide and related phenanthridine (B189435) drugs.
| Compound | Base-Pair Specificity | Binding Site Size | Influence of Ionic Strength |
| Dimidium Bromide | Less strong G-C specificity | Reflects near nearest-neighbor exclusion nih.govresearchgate.net | Binding affinity is dependent on ionic concentration ukessays.com |
| Ethidium Bromide | Strong G-C specificity, especially at low ionic concentration nih.govresearchgate.net | Reflects near nearest-neighbor exclusion nih.govresearchgate.net | Binding affinity is dependent on ionic concentration ukessays.com |
| Prothidium Bromide | No specificity in binding nih.gov | Different binding modes, suggested "sideways" intercalation nih.gov | Not specified |
This table provides a comparative overview of the binding characteristics of dimidium bromide and other phenanthridine drugs based on available research.
The conformation of DNA can influence the binding of intercalating agents. While specific studies detailing the influence of various DNA conformations (e.g., A-form, B-form, Z-form) on dimidium bromide binding are not extensively available in the provided results, the general principle of intercalation implies a preference for the more open and accommodating structure of B-form DNA. The process of intercalation itself induces a conformational change in the DNA, unwinding the double helix to create a binding pocket. researchgate.net The ability of dimidium bromide to cause such structural changes is a key aspect of its interaction with DNA. The presence of the intercalated drug can hinder processes that rely on the normal DNA structure, such as the activity of DNA polymerase. biologists.com
Base-Pair Specificity and Affinity Studies
Interaction with RNA Structures
Dimidium bromide's interaction is not limited to DNA; it also binds to RNA. The structural diversity of RNA, which includes single-stranded, double-stranded, and more complex folded structures, presents a variety of potential binding sites for small molecules. nih.govspringernature.com
Similar to its interaction with dsDNA, dimidium bromide is expected to intercalate into regions of double-stranded RNA (dsRNA). biologists.com The fluorescence of related intercalating dyes like ethidium bromide is known to increase significantly upon binding to dsRNA, suggesting a similar mechanism of insertion between base pairs. chemicalbook.com The presence of helical, base-paired regions in dsRNA provides a suitable environment for the intercalation of the planar phenanthridine ring. The binding to dsRNA can affect its structure and stability, potentially influencing its biological functions. nih.gov
While intercalation is the primary mode of binding to double-stranded structures, interactions with single-stranded nucleic acids are also possible. For the related compound ethidium bromide, binding to single-stranded DNA has been observed, although it is not as strong as the binding to dsDNA. nih.gov It is plausible that dimidium bromide could also interact with single-stranded RNA (ssRNA). This interaction would likely involve different binding modes, such as electrostatic interactions with the phosphate backbone and potential stacking interactions with exposed bases, rather than classical intercalation. The flexible and dynamic nature of ssRNA could allow for various binding conformations. nih.govspringernature.com
Binding to Double-Stranded RNA
Fluorescence Enhancement Mechanism Upon Nucleic Acid Binding
Dimidium bromide is a phenanthridine dye recognized for its use as a fluorescent probe for nucleic acids. thermofisher.krottokemi.comscientificlabs.ie A key characteristic of dimidium bromide, and similar dyes like its homolog ethidium bromide, is the significant enhancement of its fluorescence upon binding to double-stranded DNA and RNA. instras.com While the fluorescence of dimidium bromide in an aqueous solution is low, its emission intensity increases substantially upon intercalation into the nucleic acid double helix. researchgate.netresearchgate.net The precise mechanism behind this fluorescence enhancement is complex, but research points to a combination of factors related to the molecule's local environment once bound. researchgate.netresearchgate.net Studies comparing the photophysical properties of the dye in its free and bound states indicate that the enhancement is largely due to a reduction in the rate of non-radiative decay processes. rsc.orgresearchgate.net
The fluorescence quantum yield of related phenanthridine dyes can increase dramatically upon binding to nucleic acids, in some cases over 1000-fold, with quantum yields reaching as high as 0.9. thermofisher.comthermofisher.com For comparison, the fluorescence lifetime of unbound ethidium bromide in water is approximately 1.67-1.7 ns, which increases to about 20-23 ns when intercalated into DNA. instras.comresearchgate.netnih.gov This change underscores the profound impact of the nucleic acid microenvironment on the dye's excited state.
The primary factor contributing to the fluorescence enhancement of dimidium bromide upon binding to nucleic acids is believed to be the suppression of hydrogen bonding with surrounding water molecules. researchgate.netrsc.org In an aqueous solution, the excited state of the dye can be efficiently quenched by proton transfer to solvent molecules, a process facilitated by hydrogen bonds. instras.comacs.org When the dimidium bromide molecule intercalates into the hydrophobic interior of the DNA double helix, it is shielded from the solvent. researchgate.netpreprints.org
This shielding effect minimizes the interaction with water, thereby inhibiting the non-radiative decay pathway that involves hydrogen bonding. rsc.org Research on the fluorescence behavior of dimidium and its derivatives on clay surfaces, which mimics the environment within DNA, supports this hypothesis. researchgate.netrsc.org These studies revealed that the dominant factor for fluorescence enhancement in that medium was the suppression of hydrogen bonding between the phenanthridinium derivatives and water. researchgate.netrsc.org The similarity in fluorescence enhancement behavior on clay and in DNA suggests this is the major mechanism at play. researchgate.netrsc.org
A secondary, yet significant, contribution to the fluorescence enhancement is the suppression of the internal rotation of the phenyl ring at position 6 of the phenanthridinium core. researchgate.netrsc.org In solution, the phenyl group can rotate freely, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.
Suppression of Hydrogen Bonding with Water
Cellular and Molecular Target Interactions Beyond Nucleic Acids
While dimidium bromide is most famous for its role as a nucleic acid intercalator, its biological activities are not exclusively confined to this interaction. scientificlabs.ie The compound's positive charge and planar aromatic structure allow it to interact with other cellular and molecular components, leading to a range of biological effects. nih.govguidechem.com These interactions contribute to its broader pharmacological and toxicological profile.
Dimidium bromide is a known inhibitor of murine fibroblast L-cell growth. thermofisher.krottokemi.comfishersci.at Studies have demonstrated its toxicity towards these transformed cells in culture. nih.gov In a comparative study, dimidium bromide's inhibitory effect on L-cell growth was noted alongside other DNA-tropic compounds. nih.gov Interestingly, a line of L-cells made resistant to ethidium bromide (Lebr-625) also showed resistance to dimidium bromide, suggesting a potential overlap in the mechanisms of action or cellular resistance between these two related phenanthridinium dyes. nih.gov
| Compound | Effect on L-Cell Growth | Notes |
| Dimidium bromide | Inhibitor thermofisher.krnih.govfishersci.at | Ethidium bromide-resistant L-cells also show resistance to dimidium bromide. nih.gov |
| Sanguinarine | More toxic to L-cells than ethidium bromide and dimidium bromide. nih.gov | A natural DNA-intercalating plant alkaloid. nih.gov |
| Ethidium bromide | Inhibitor nih.gov | Synthetic DNA intercalator. nih.gov |
Dimidium bromide exhibits antimicrobial properties, a function linked to its foundational ability to interfere with nucleic acids in microorganisms. guidechem.com By intercalating into the DNA of bacteria, it can inhibit essential processes like DNA replication and transcription, thereby impeding cell growth and viability. guidechem.com This mechanism of action underpins its use as a trypanocidal drug, historically employed to treat infections by Trypanosoma congolense in cattle. researchgate.net
Furthermore, research has shown that the formation of complexes between dimidium bromide and nucleic acids results in a substance that is less toxic and less bactericidal than the free compound itself. oup.com However, the reduction in toxicity is greater than the reduction in antibacterial activity, which effectively raises the therapeutic index of the agent. oup.com This suggests that formulating dimidium bromide with nucleic acids could be a strategy to modulate its therapeutic properties. Its established antimicrobial effects have also led to its use in the development of new antimicrobial agents. guidechem.com
Antimicrobial Mechanisms
Effects on Bacterial and Fungal Pathogens
Dimidium bromide has been noted for its antimicrobial properties, with its mechanism of action primarily linked to its ability to interact with nucleic acids. As an intercalating agent, Dimidium bromide can insert itself between the base pairs of DNA, a process that can disrupt DNA replication and transcription, ultimately inhibiting the growth of the microorganisms. thermofisher.kr The formation of complexes between Dimidium bromide and nucleic acids has been shown to be bactericidal. oup.com
Research has indicated that the antimicrobial efficacy of Dimidium bromide can be augmented. When combined with nitrogen atoms, its activity against resistant bacteria can be enhanced. biosynth.com This suggests that structural modifications can play a significant role in its potency as an antimicrobial agent. While Dimidium bromide is recognized as an effective antimicrobial, it is also classified as a cationic surfactant itself and is utilized in some detergent compositions for cleaning contaminated surfaces to combat infectious diseases. biosynth.com
The development of resistance to antimicrobial agents is a significant concern. Mechanisms of resistance in fungi and bacteria can include alterations in the drug's target enzyme, changes in the biosynthetic pathways, or the active removal of the drug from the cell. nih.gov Understanding the specific interactions of Dimidium bromide at a molecular level is crucial for overcoming potential resistance and developing more effective antimicrobial strategies.
Table 1: Antimicrobial Activity of Dimidium Bromide
| Pathogen Type | Proposed Mechanism of Action | Observed Effect |
| Bacteria | Intercalation into DNA, forming bactericidal complexes. oup.com | Inhibition of growth, enhanced activity when combined with nitrogen atoms against resistant strains. biosynth.com |
| Fungi | General antimicrobial action, likely involving DNA intercalation. | Inhibition of growth. nih.gov |
Inhibition of Parasite Replication (Trypanosomes)
Dimidium bromide has a historical significance as a trypanocidal agent, used in the treatment of trypanosomiasis in cattle. Its mechanism of action against these parasites is closely related to its chemical structure as a phenanthridine compound and its ability to interfere with the parasite's genetic material. The primary target for Dimidium bromide in trypanosomes is understood to be the kinetoplast DNA (kDNA), a unique and complex network of circular DNA found within the single mitochondrion of these parasites.
The inhibition of trypanosome replication by Dimidium bromide is achieved through its intercalation into the kDNA. This insertion of the Dimidium bromide molecule between the DNA base pairs causes a structural distortion of the DNA helix. This distortion interferes with the normal processes of kDNA replication, leading to a failure of the parasite to multiply and ultimately causing its death. This mode of action is shared with the closely related and more widely studied compound, ethidium bromide, for which Dimidium bromide was a precursor.
The replication of kDNA minicircles is a particularly vulnerable point in the trypanosome life cycle. By specifically targeting this process, Dimidium bromide can effectively halt the proliferation of the parasite. The ability of phenanthridine drugs to accumulate in the kinetoplast underscores the specificity of their action against these organisms.
Table 2: Effect of Dimidium Bromide on Trypanosome Replication
| Target | Mechanism | Consequence |
| Kinetoplast DNA (kDNA) | Intercalation between DNA base pairs. | Distortion of the DNA helix. |
| kDNA Replication | Inhibition of replication initiation. | Failure of parasite multiplication and cell death. |
Advanced Research Applications and Methodologies
Fluorescence-Based Research Techniques
The fluorescence of Dimidium bromide is central to its application in molecular biology and biochemistry. sigmaaldrich.com As a fluorescent probe, it is used for nucleic acid experiments, including staining and visualization. vwr.commpbio.com The mechanism of action involves the insertion of the planar phenanthridinium ring system between the stacked base pairs of double-stranded DNA. biologists.com This intercalation alters the local environment of the dye molecule, restricting its rotational freedom and shielding it from solvent quenching, which in turn can lead to an enhancement of its fluorescence quantum yield. researchgate.net This property makes it a valuable tool for detecting and analyzing nucleic acids in various experimental contexts.
Dimidium bromide is employed in the quantitative analysis of nucleic acids. The general principle of this application relies on the significant increase in fluorescence intensity observed when the dye binds to DNA or RNA. wikipedia.org This method offers high sensitivity, which is particularly useful for samples where nucleic acid concentrations are too low for accurate measurement by standard absorbance spectrophotometry. wikipedia.org
The methodology is analogous to assays using other intercalating dyes like ethidium (B1194527) bromide. wikipedia.orgresearchgate.net A typical procedure involves incubating the nucleic acid sample with a solution of Dimidium bromide. The fluorescence of the resulting solution is then measured using a fluorometer. By comparing the fluorescence intensity of the unknown sample to a standard curve generated from samples of known DNA concentrations, the amount of nucleic acid in the test sample can be accurately determined. promega.co.uk To improve specificity for DNA, samples can be pre-treated with RNase to eliminate contaminating RNA. Conversely, for RNA quantification, treatment with DNase is required. promega.co.uk A key consideration in such assays is the potential for quenching effects from unbound dye, which can interfere with the accuracy of measurements if not properly controlled. nih.gov
The fluorescent properties of Dimidium bromide make it a useful stain in cellular imaging and microscopy for visualizing cellular components, particularly the nucleus and mitochondria where nucleic acids are concentrated. mpbio.commerckmillipore.com When cells are incubated with Dimidium bromide, the dye permeates the cell and mitochondrial membranes to bind with DNA and RNA, allowing these structures to be visualized using fluorescence microscopy. biologists.com
A general protocol for cellular imaging involves preparing a single-cell suspension or cultured cells on a slide, followed by fixation and permeabilization steps to ensure the dye can access the intracellular compartments. The cells are then incubated with a solution containing Dimidium bromide. After a washing step to remove excess, unbound dye, the sample is observed under a fluorescence microscope equipped with the appropriate filters for the excitation and emission wavelengths of Dimidium bromide. sigmaaldrich.com This technique has been applied in studies investigating the effects of the drug on cellular processes and morphology, such as in research on the response of amoebae to Dimidium bromide. biologists.com
Dimidium bromide has applications in flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. beilstein-journals.org In this context, it can be used as a DNA stain to provide information on cellular DNA content, which is useful for cell cycle analysis or identifying apoptotic cells. researchgate.netresearchgate.net
The methodology involves staining a single-cell suspension with Dimidium bromide. As cells pass one by one through the path of a laser beam inside the flow cytometer, the intercalated dye fluoresces. researchgate.net The intensity of the fluorescence emission from each cell is proportional to its total DNA content. For example, cells in the G2/M phase of the cell cycle, having twice the DNA of cells in the G0/G1 phase, will exhibit approximately double the fluorescence intensity. researchgate.net While specific protocols often feature dyes like propidium (B1200493) iodide (a close analogue of ethidium bromide) or DAPI, the intercalating nature of Dimidium bromide allows it to be used in a similar fashion for DNA content analysis and cell viability assays. wpmucdn.comprotocols.io
Solution Spectroscopy for Binding Studies
Solution spectroscopy is a critical tool for elucidating the interactions between small molecules and macromolecules like DNA. Dimidium bromide has been a subject of such studies to characterize its binding affinity and base-pair specificity. merckmillipore.comsigmaaldrich.com As a member of the phenanthridine (B189435) drug family, its interaction with DNA is of significant interest for understanding its biological activity and for the development of new therapeutic agents. beilstein-journals.orgresearchgate.net
Research has utilized solution spectroscopy to compare the base-pair specificities of Dimidium bromide with other phenanthridines like ethidium and prothidium bromide. researchgate.net These studies analyze the changes in the drug's absorption spectrum upon binding to natural DNAs with varying Guanine-Cytosine (G-C) content. Such experiments have revealed that Dimidium bromide exhibits a moderate preference for binding to Adenine-Thymine (A-T) base pairs, a characteristic that distinguishes it from ethidium bromide, which shows a strong preference for G-C pairs. researchgate.netresearchgate.net The binding site size for Dimidium bromide has been determined to be approximately two base pairs, indicating that it binds in a manner close to the nearest-neighbor exclusion principle. researchgate.netresearchgate.net
DNA Binding Specificity of Phenanthridine Drugs
| Compound | Observed Base-Pair Specificity | Binding Site Size (base pairs) |
|---|---|---|
| Dimidium bromide | Moderate A-T preference | ~2 |
| Ethidium bromide | Strong G-C preference | ~2 |
| Prothidium bromide | No specificity | N/A |
Spectrophotometric assays are widely used to study the interactions of ligands with DNA by monitoring changes in the UV-Visible absorption spectrum. mdpi.com The binding of an intercalator like Dimidium bromide to DNA typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to longer wavelengths) in the drug's absorption spectrum. beilstein-journals.org
These spectral changes are used to determine the binding parameters, such as the binding constant (Kb) and the number of binding sites. In a typical spectrophotometric titration, a solution of Dimidium bromide of a fixed concentration is titrated with increasing concentrations of DNA. The changes in absorbance at the wavelength of maximum absorption (λmax) of the drug are recorded. plos.org The λmax for Dimidium bromide in methanol (B129727) is in the range of 523-528 nm. merckmillipore.comsigmaaldrich.com By analyzing the titration data, researchers can quantify the affinity of the drug for DNA. This method has been applied to various phenanthridine derivatives to understand how structural modifications influence DNA recognition. mdpi.com
Fluorescence quenching experiments are a powerful method for investigating the binding of a ligand to a macromolecule. ulab360.com These studies can be performed in a competitive format, often using ethidium bromide as a fluorescent probe. heraldopenaccess.us The principle relies on the observation that the fluorescence of DNA-bound ethidium bromide is quenched when it is displaced by another compound that competes for the same intercalation sites. researchgate.netheraldopenaccess.us
In this type of assay, a solution is prepared containing DNA and ethidium bromide, which yields a high fluorescence signal. Aliquots of Dimidium bromide are then added incrementally. If Dimidium bromide intercalates into the DNA, it will displace the ethidium bromide, causing a decrease in the observed fluorescence intensity. heraldopenaccess.us The quenching of the fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity of the test compound (Dimidium bromide) relative to the probe (ethidium bromide). heraldopenaccess.usresearchgate.net Additionally, fluorescence studies have been used to investigate the enhancement mechanism of Dimidium's fluorescence upon binding to surfaces like clay, which serves as a model to understand its interaction with biological surfaces and the role of non-radiative decay processes. researchgate.net
Spectrophotometric Assays and Analysis
Applications in Molecular Biology
The core of dimidium bromide's application in molecular biology lies in its interaction with DNA. chemimpex.comresearchgate.net As an intercalating agent, it inserts itself between the base pairs of the DNA double helix. researchgate.netmyskinrecipes.com This interaction forms the basis for its use as a fluorescent probe for nucleic acids. mpbio.comglentham.comfishersci.at
DNA Visualization and Analysis in Gel Electrophoresis
A primary application of dimidium bromide is in the visualization of DNA (and RNA) in agarose (B213101) gel electrophoresis. chemimpex.comwikipedia.orgcaymanchem.com When dimidium bromide binds to DNA and is exposed to ultraviolet (UV) light, it emits a characteristic orange-colored fluorescence, which is significantly more intense than its fluorescence in an aqueous solution. wikipedia.orgbitesizebio.comgeneticeducation.co.in This fluorescence allows for the visualization of DNA bands within the gel, enabling researchers to analyze the results of experiments such as polymerase chain reaction (PCR), restriction enzyme digestion, and DNA purification. chemimpex.comnationaldiagnostics.com
The process typically involves either incorporating the dye into the agarose gel and running buffer during gel casting or staining the gel after electrophoresis is complete. thermofisher.com Post-staining involves immersing the gel in a dilute solution of dimidium bromide, followed by a destaining step in water to reduce background fluorescence and enhance the visibility of the DNA bands. nationaldiagnostics.comthermofisher.com The detection limit for DNA using this method is in the range of 0.5 to 5.0 nanograms per band. thermofisher.com
It is important to note that the intercalation of dimidium bromide can affect the mobility of DNA fragments in the gel. wikipedia.orgnih.gov The binding of the dye can alter the charge, weight, conformation, and flexibility of the DNA molecule, which can be a critical consideration when determining the precise size of DNA fragments. wikipedia.orgnih.gov
Interactive Data Table: Comparison of DNA Staining Methods
| Feature | Dimidium Bromide/Ethidium Bromide | Methylene Blue | Crystal Violet |
| Mechanism | Intercalation | Ionic Binding | Intercalation |
| Detection | UV Light | Visible Light | Visible Light |
| Sensitivity | 1–5 ng | 40–100 ng | - |
| Staining Protocol | In-gel or post-staining | Post-staining only | In-gel |
| This table is based on data from reference bitesizebio.com. |
Studies of DNA-Protein Interactions
The fluorescent properties of dimidium bromide are also valuable in studying the interactions between DNA and proteins. Techniques like electrophoretic mobility shift assays (EMSA), also known as band shift assays, utilize dimidium bromide to visualize DNA-protein complexes. thermofisher.com The binding of a protein to a DNA fragment alters its electrophoretic mobility, resulting in a "shift" in the position of the DNA band on the gel. Dimidium bromide staining allows for the detection of both the free DNA and the slower-migrating DNA-protein complex.
Furthermore, displacement assays can be employed to investigate the binding of other molecules to DNA. In such assays, the displacement of pre-bound dimidium bromide by a test compound leads to a decrease in fluorescence, which can be measured to determine the binding affinity of the test compound. caymanchem.com
Inhibition of DNA Polymerase and Macromolecular Synthesis
Dimidium bromide's ability to intercalate into the DNA double helix physically obstructs the action of enzymes that utilize DNA as a template. biologists.com This makes it a potent inhibitor of DNA polymerase and, consequently, DNA replication. biologists.comncats.io The binding of dimidium bromide to DNA can disrupt the unwinding of the double helix and impede the progression of the polymerase enzyme along the DNA strand. caymanchem.comscbt.com
This inhibitory effect extends to other aspects of macromolecular synthesis. By binding to DNA, dimidium bromide can also inhibit DNA-dependent RNA polymerase activity, thereby interfering with transcription (RNA synthesis). biologists.comnih.gov Studies have shown that dimidium bromide and its analogues can inhibit RNA and protein synthesis in various organisms, including bacteria and mammalian cells. biologists.comnih.gov The degree of inhibition is generally proportional to the amount of the drug that is complexed with the DNA. biologists.com
Environmental and Analytical Chemistry Research
Beyond the realm of molecular biology, dimidium bromide has found important applications in environmental and analytical chemistry, particularly in the detection and quantification of certain pollutants. chemimpex.commpbio.com
Determination of Anionic Surfactants in Water Samples
A significant application of dimidium bromide is in the determination of anionic surfactants in various water samples. fishersci.athimedialabs.comcarlroth.comcarlroth.com Anionic surfactants are common components of detergents and other cleaning products and their presence in water can be an indicator of pollution.
The analytical method often involves a two-phase titration procedure. yzimgs.comonepetro.org In this method, a mixed indicator containing dimidium bromide and a contrasting dye, such as disulphine blue, is used. himedialabs.comonepetro.org The anionic surfactant in the water sample reacts with the cationic dimidium bromide to form a colored complex that is extractable into an organic solvent like chloroform (B151607), imparting a pink color to the organic phase. onepetro.orgresearchgate.net This solution is then titrated with a standard cationic surfactant solution, such as Hyamine 1622 or benzethonium (B1203444) chloride. onepetro.org
As the titrant is added, it reacts with the remaining anionic surfactant. At the endpoint of the titration, when all the anionic surfactant has been complexed by the titrant, the dimidium bromide is displaced from the initial complex and moves to the aqueous phase. Excess titrant then reacts with the disulphine blue, causing a color change in the chloroform layer from pink to gray or blue, indicating the completion of the reaction. onepetro.org Spectrophotometric methods have also been developed, where the absorbance of the surfactant-dye complex is measured to determine the concentration of the anionic surfactant. researchgate.net These methods are valued for their sensitivity and are suitable for monitoring natural and drinking water. researchgate.net
Interactive Data Table: Key Reagents in Anionic Surfactant Determination
| Reagent | Role |
| Dimidium Bromide | Cationic dye that forms a colored complex with anionic surfactants. onepetro.org |
| Disulphine Blue | Contrasting anionic dye used as an endpoint indicator. onepetro.org |
| Chloroform | Organic solvent for extraction of the surfactant-dye complex. onepetro.orgresearchgate.net |
| Hyamine 1622 / Benzethonium chloride | Cationic titrant used to quantify the anionic surfactant. onepetro.org |
| This table is based on data from references onepetro.orgresearchgate.net. |
Environmental Monitoring Applications
The use of dimidium bromide for assessing the presence of pollutants in water samples contributes to broader environmental monitoring efforts. chemimpex.commpbio.com By providing a reliable and sensitive method for quantifying anionic surfactants, it aids in assessing water quality and the impact of domestic and industrial wastewater discharges on aquatic ecosystems.
Pharmaceutical and Biomedical Research Perspectives
Dimidium bromide has been a compound of interest in various pharmaceutical and biomedical research areas, stemming from its chemical structure and properties as a phenanthridine dye and DNA intercalator. chemimpex.comresearchgate.net
Development of Novel Antimicrobial Agents
Dimidium bromide has demonstrated potent antimicrobial properties, making it a valuable compound in the research and development of new antimicrobial agents. chemimpex.com Its effectiveness spans a range of microorganisms, including various bacteria and fungi. chemimpex.combiosynth.com
Historically, dimidium bromide was developed as a trypanocidal drug to treat trypanosomiasis, a parasitic disease affecting cattle. sciencevision.org It was synthesized as a derivative of phenanthridine, which was investigated for its medicinal properties due to its quinoline (B57606) ring, a core structure in the antimalarial drug quinine. sciencevision.org In 1946, dimidium bromide was identified as a highly effective compound and was commercially produced as Trypadine for veterinary use in Africa. sciencevision.org
The antimicrobial mechanism of dimidium bromide, like other phenanthridinium compounds, is attributed to its ability to intercalate between the base pairs of DNA. sciencevision.org This interaction can inhibit nucleic acid synthesis and other critical cellular processes, leading to cell death. Research has also shown that the antimicrobial activity of dimidium bromide can be enhanced; for instance, combining it with nitrogen atoms can increase its effectiveness against resistant bacteria. biosynth.com It has been shown to be an effective antimicrobial even in the presence of benzalkonium chloride, a known inhibitor of some antimicrobial agents. biosynth.com
The search for new antimicrobial agents often involves synthesizing and testing derivatives of known active compounds. The development of ethidium bromide, a more potent and less toxic compound, from dimidium bromide in 1952 is a classic example of such chemical modification in drug development. sciencevision.orgpreprints.org Contemporary research continues to explore phenanthridine and quinoline derivatives for their antimicrobial and antibiofilm activities. For example, studies on 1-alkylquinolinium bromides have shown that their antimicrobial potency is dependent on the length of the alkyl substituent, with certain chain lengths exhibiting broad-spectrum activity against both bacteria and fungi. acs.org Similarly, research into other brominated compounds, like indolylbenzo[d]imidazoles, has revealed significant antimicrobial activity, where the presence of a bromine atom can dramatically increase efficacy against pathogens like Staphylococcus aureus and Candida albicans. mdpi.com
Table 1: Examples of Antimicrobial Activity in Bromine-Containing Compounds and Related Structures
| Compound/Class | Target Organism(s) | Key Finding |
| Dimidium Bromide | Trypanosoma congolense, T. vivax | Effective trypanocidal drug for veterinary use. sciencevision.org |
| 1-Alkylquinolinium Bromides | Gram-positive & Gram-negative bacteria, Fungi | Potent antimicrobial and antibiofilm activity, dependent on alkyl chain length. acs.org |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus, Candida albicans | Introduction of a bromine atom significantly improved antimicrobial activity. mdpi.com |
| Alkyl-trimethyl ammonium (B1175870) bromide (ATAB) | Staphylococcus aureus, Saccharomyces cerevisiae, Pseudomonas aeruginosa | Activity is parabolically related to alkyl chain length, with significant increases from C10 to C12. researchgate.net |
Cell Viability and Apoptosis Studies
Dimidium bromide is utilized in biological research for studies concerning cell viability and apoptosis, largely due to its fluorescent properties and its function as a DNA intercalating agent. researchgate.netchemimpex.com These characteristics allow it to be used as a stain in cellular imaging to visualize nucleic acids and other cellular structures and processes. chemimpex.com
Cell viability assays are methods used to determine the number of healthy, metabolically active cells. A variety of techniques exist, including dye exclusion assays and colorimetric assays like the MTT assay. researchgate.netjrmds.insci-hub.se Apoptosis, or programmed cell death, is a distinct process from necrosis and is characterized by specific morphological and biochemical hallmarks, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell membrane. researchgate.netpromega.com
The primary mechanism by which dimidium bromide is useful in these studies is its ability to bind to DNA. chemimpex.com As an intercalating agent, it inserts itself between the base pairs of the DNA double helix. When bound to DNA, its fluorescence characteristics can change, providing a signal that can be detected by fluorescence microscopy or flow cytometry. This allows researchers to visualize the cell's nucleus and observe changes associated with apoptosis, such as chromatin condensation.
The use of fluorescent DNA-binding dyes is a cornerstone of apoptosis detection. While many studies specify the use of its well-known derivative, ethidium bromide, or other dyes like propidium iodide and DAPI, the principles are directly applicable to dimidium bromide. promega.comlidkoping.se These dyes are often used to differentiate between live, apoptotic, and necrotic cells based on membrane permeability. For example, in some assays, a membrane-impermeant dye will only enter late apoptotic or necrotic cells where membrane integrity is compromised. promega.com
In more advanced apoptosis assays, multiple probes are used. For instance, Annexin V conjugates are used to detect the externalization of phosphatidylserine, an early marker of apoptosis, while a DNA dye is used as a marker for late-stage apoptosis or necrosis. promega.comthermofisher.com Dimidium bromide's role as a DNA stain fits into these multiparametric analysis strategies.
Research on a related compound, 5,5'-dibromoDIM, has shown that it induces apoptosis in MCF-7 breast cancer cells. The mechanism involved a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and a decrease in mitochondrial membrane potential, all of which are classic signs of the intrinsic apoptotic pathway. nih.gov
Cancer Research and Treatment Strategies
The utility of dimidium bromide in cell viability and apoptosis studies provides a direct link to cancer research. chemimpex.comsciencevision.org Understanding how a compound affects cell death pathways is fundamental to developing new cancer therapies, which often aim to selectively induce apoptosis in malignant cells. researchgate.net
Dimidium bromide's ability to intercalate with DNA is a mechanism shared by many established chemotherapeutic agents. sciencevision.org By binding to DNA, these agents can disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis. While direct research on dimidium bromide as a primary anticancer drug is not extensively documented in recent literature, its role as a research tool and the anticancer activities of its structural relatives highlight its relevance.
For example, studies on diindolylmethane (DIM), another class of compounds, and its brominated derivatives have shown significant potential in cancer research. A study on 1,1-bis(3'-indolyl)methane (DIM) and its 5,5'-dibromo substituted version (5,5'-diBrDIM) found that both compounds inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The brominated version, 5,5'-diBrDIM, was significantly more potent. nih.gov These compounds were found to induce cell death through both apoptosis (in MCF-7 cells) and necrosis (in MDA-MB-231 cells), indicating complex, cell-line-specific mechanisms. nih.gov Furthermore, DIM has been shown to selectively inhibit cancer stem cells, which are often resistant to conventional chemotherapy. nih.gov
The investigation of such compounds in cancer cell lines often involves determining their IC50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 2: IC50 Values of DIM and 5,5'-diBrDIM in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| 1,1-Bis(3'-indolyl)methane (DIM) | MCF-7 | 10-20 |
| 1,1-Bis(3'-indolyl)methane (DIM) | MDA-MB-231 | 10-20 |
| 5,5'-dibromoDIM | MCF-7 | 1-5 |
| 5,5'-dibromoDIM | MDA-MB-231 | 1-5 |
| Data sourced from a study on the inhibition of breast cancer cell growth. nih.gov |
These studies on related molecules underscore the potential pathways through which a DNA intercalator like dimidium bromide could exert anticancer effects. Its application remains primarily as a fluorescent probe in fundamental cancer cell biology research, helping to elucidate the mechanisms of apoptosis and evaluate the effects of other potential therapeutic agents. chemimpex.com
Drug Formulation and Development
Dimidium bromide plays a role in drug formulation and development both as a precursor for the synthesis of other therapeutic agents and as an analytical tool. chemimpex.com Its history is a prime example of its utility in drug development. Originally used as a veterinary drug, dimidium bromide was chemically modified to create ethidium bromide, a compound with different toxicity and potency profiles. sciencevision.orgpreprints.org This demonstrates its role as a scaffold or starting material for creating new chemical entities with improved therapeutic properties.
In modern pharmaceutical development, dimidium bromide is utilized in the synthesis of other chemical compounds, providing a pathway for the development of novel therapeutic agents that target specific biological pathways. chemimpex.com Its phenanthridine core is a structure of interest in medicinal chemistry.
Furthermore, dimidium bromide is used in analytical methods that are important during drug formulation. As mentioned previously, it is used for surfactant tests, specifically for the determination of anionic surfactants. metrohm.comvwr-cmd2.com Surfactants are critical excipients in many drug formulations, especially in emulsions and suspension systems, and their accurate quantification is necessary for quality control. The two-phase titration method using the dimidium bromide/disulphine blue indicator is a standard procedure for this purpose. singaporestandardseshop.sg
Preformulation studies are a critical step in drug development, involving the characterization of a drug's physical and chemical properties to develop a stable, safe, and effective dosage form. These studies often include solubility studies and the construction of phase diagrams to determine the optimal ratio of oils, surfactants, and co-surfactants in lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). While dimidium bromide itself may not be the active drug in these modern formulations, the analytical techniques employing it are relevant to the characterization of the excipients used.
Theoretical Frameworks and Computational Studies
Molecular Docking and Simulation Studies of Dimidium Bromide Interactions
Molecular docking and simulation are computational techniques used to predict and analyze how a ligand, such as Dimidium bromide, binds to a receptor, which is typically a protein or a nucleic acid. mdpi.comnih.gov Dimidium bromide is known to function as a DNA intercalating agent, positioning itself between the base pairs of the DNA double helix. biologists.comresearchgate.net Computational studies are crucial for elucidating the precise geometry and dynamics of this interaction.
Molecular docking simulations would model the insertion of the planar phenanthridinium ring of Dimidium bromide into the DNA helix. The primary goal is to identify the most energetically favorable binding pose. These simulations predict that the flat aromatic core of Dimidium bromide stacks between adjacent DNA base pairs, driven by π-π stacking interactions. Additionally, electrostatic interactions are expected between the positively charged quaternary nitrogen of the Dimidium cation and the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex. preprints.org
Following docking, molecular dynamics (MD) simulations are employed to study the stability and behavior of the Dimidium bromide-DNA complex over time in a simulated aqueous environment. plos.org MD simulations provide insights into the flexibility of the complex and the persistence of key interactions. nih.gov Analysis of MD trajectories can reveal conformational changes in both the DNA and the ligand upon binding, such as the unwinding of the DNA helix, which is a characteristic feature of intercalating drugs. researchgate.netpreprints.org
Table 1: Overview of Molecular Docking & Simulation Parameters for Dimidium Bromide-DNA Interaction This table is interactive. You can sort and filter the data.
| Parameter | Description | Relevance to Dimidium Bromide Interaction |
| Binding Pose | The predicted orientation and conformation of Dimidium bromide within the DNA binding site. | Determines the specific atoms involved in interactions and the geometry of intercalation (e.g., between which base pairs). |
| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., ChemGauss4 score). mdpi.com | Ranks different binding poses; lower scores typically indicate a more favorable predicted interaction. mdpi.com |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated complex and a reference structure over time. plos.org | Assesses the stability of the Dimidium bromide-DNA complex during an MD simulation. A stable RMSD suggests a stable binding mode. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and duration of hydrogen bonds between the ligand and the receptor. plos.org | Although π-stacking is dominant, hydrogen bonds between the amino groups of Dimidium and DNA bases or backbone can contribute to specificity and stability. |
| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals and electrostatic) between Dimidium bromide and DNA. | Quantifies the strength of the forces holding the complex together, providing a measure of binding strength. |
Computational Analysis of Binding Affinities and Thermodynamics
Computational methods are essential for quantifying the binding affinity of Dimidium bromide to its target, providing a deeper understanding of the thermodynamic forces driving the interaction. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from MD simulation snapshots. plos.orgmdpi.com
The binding free energy (ΔG_bind) is a critical parameter that determines the spontaneity and strength of the association between a ligand and its target. nih.govresearchgate.net It is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.
Enthalpic Contributions (ΔH): These relate to the changes in non-covalent interactions upon binding. For Dimidium bromide, this includes favorable van der Waals forces from the stacking of its aromatic rings with DNA bases and strong electrostatic interactions.
Entropic Contributions (TΔS): This term accounts for the change in the system's disorder. The binding of a flexible ligand to its target typically restricts its conformational freedom, leading to an unfavorable entropic cost. However, the release of ordered water molecules from the binding site into the bulk solvent (the hydrophobic effect) can provide a favorable entropic contribution.
By dissecting the binding free energy into these components, computational analyses can explain why Dimidium bromide binds to DNA and what structural features contribute most to its affinity. nih.gov For example, calculations can predict whether binding is primarily driven by enthalpy (strong, specific interactions) or entropy (hydrophobic effects).
Table 2: Key Thermodynamic Parameters in Computational Binding Analysis This table is interactive. You can sort and filter the data.
| Thermodynamic Parameter | Symbol | Significance for Dimidium Bromide Binding |
| Binding Free Energy | ΔG_bind | A negative value indicates a spontaneous binding process. The more negative the value, the higher the binding affinity. mdpi.com |
| Enthalpy of Binding | ΔH | Represents the energy change from making and breaking bonds and interactions. A negative value indicates that the interactions in the bound state are stronger than in the unbound state. |
| Entropy of Binding | ΔS | Represents the change in the randomness or disorder of the system. A positive value (favorable) is often driven by the hydrophobic effect. |
| Van der Waals Energy | ΔE_vdW | A major component of ΔH, reflecting the energy from shape complementarity and dispersion forces (e.g., π-π stacking). |
| Electrostatic Energy | ΔE_elec | A key part of ΔH, representing the energy from coulombic interactions between the charged parts of Dimidium bromide and the DNA backbone. |
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. studysmarter.co.uknih.gov For Dimidium bromide, SAR is often explored by comparing it to its close structural analogues, most notably Ethidium (B1194527) bromide and Prothidium bromide. biologists.comresearchgate.net These compounds share the same core phenanthridinium structure but differ in their substituents, leading to significant differences in their interactions with DNA.
The primary structural differences and their consequences are:
Dimidium vs. Ethidium: Dimidium bromide has a methyl group on the phenanthridinium nitrogen, while Ethidium bromide has an ethyl group. biologists.com This seemingly small modification leads to differences in binding specificity. Solution spectroscopy studies have shown that while both intercalate, Ethidium bromide exhibits a pronounced preference for binding to GC-rich sequences in DNA, whereas Dimidium bromide shows a less distinct base-pair specificity. researchgate.netpreprints.org
Dimidium vs. Prothidium: Prothidium bromide has a more complex substituent compared to Dimidium. This structural alteration appears to hinder its ability to intercalate effectively. Studies using linear dichroism have shown that Prothidium displays little preferred orientation in its binding to DNA, which is inconsistent with an intercalative binding mode. researchgate.netnih.gov In contrast, the same studies show that Dimidium bromide's orientation is consistent with intercalation. nih.gov
These comparisons highlight the sensitivity of the DNA intercalation process to the fine details of the ligand's structure. The size, shape, and electronic properties of the substituents on the phenanthridinium core directly influence binding geometry, orientation, and base-pair specificity. slideshare.net
Table 3: Structure-Activity Relationship of Phenanthridinium Compounds This table is interactive. You can sort and filter the data.
| Compound | Key Structural Feature (vs. Dimidium) | Impact on DNA Interaction |
| Dimidium bromide | N-methyl group on phenanthridinium ring | Intercalates into DNA with less base-pair specificity. researchgate.net |
| Ethidium bromide | N-ethyl group on phenanthridinium ring | Intercalates into DNA with a strong preference for GC base pairs. researchgate.netpreprints.org |
| Prothidium bromide | More complex N-substituent | Does not appear to intercalate; shows little preferred binding orientation. researchgate.netnih.gov |
Emerging Research Areas and Future Directions
Investigations into Novel Dimidium Bromide Derivatives
Research into derivatives of Dimidium bromide is an ongoing endeavor, aimed at enhancing its efficacy, reducing its toxicity, and tailoring its properties for specific applications. Historically, the development of analogues has been crucial. For instance, Homidium bromide, a methyl-substituted analogue, was developed and demonstrated to be effective against Trypanosoma congolense and T. vivax.
Early research by Watkins in 1952 involved the synthesis of eight quaternary analogues of Dimidium bromide to study how changes in the quaternary grouping affected the compound's curative power in Trypanosoma congolense infections. instras.com This work highlighted that modifying the chemical structure could significantly alter the biological activity. instras.com One such derivative, 10-allyl-2 : 7-diamino-9-phenylphenanthridinium bromide, showed a greater prophylactic effect in mice compared to the parent compound. instras.com
More recent scientific interest has shifted towards using phenanthridine (B189435) derivatives for a broader range of applications, including as anticancer and antiviral therapies. tandfonline.com The synthesis of new derivatives often involves modifying the substituents at various positions on the phenanthridine ring system. researchgate.net For example, research has been conducted on ethidium (B1194527) derivatives with varied substituents at the R3 and R8 positions, including hydrogen, azido, and amino functions. researchgate.net These studies provide a foundation for creating a new generation of compounds with fine-tuned properties for nucleic acid interaction and other biological functions. tandfonline.comresearchgate.net The synthesis of anionic and hydrophobic derivatives of ethidium bromide, a compound closely related to and historically derived from dimidium, further illustrates the efforts to create potential new therapeutic agents. researchgate.netpreprints.org
Table 1: Selected Dimidium Bromide Analogues and Derivatives
| Compound/Derivative Name | Structural Modification | Noted Application/Finding | Reference(s) |
| Homidium bromide | Methyl-substituted analogue | Effective curative against Trypanosoma congolense and T. vivax | |
| 10-allyl-2 : 7-diamino-9-phenylphenanthridinium bromide | Allyl group at the 10-position | Increased prophylactic effect in mice compared to Dimidium bromide | instras.com |
| Ethidium bromide derivatives | Varied substituents (e.g., azido, amino) at R3 and R8 positions | Synthesis of new compounds for comparison and as precursors | researchgate.net |
| Anionic/Hydrophobic Ethidium derivatives | Anionic and hydrophobic groups added | Investigated as potential new trypanocides | researchgate.net |
Exploration of Dimidium Bromide in Nanotechnology and Materials Science
The unique properties of Dimidium bromide are being explored in the fields of nanotechnology and materials science, particularly leveraging its fluorescence and interaction with surfaces. A key area of investigation is its behavior when adsorbed onto nanomaterials. For example, studies have examined the fluorescence enhancement mechanism of dimidium on the surface of synthetic clay nanosheets. researchgate.net This research uses the clay as a host material to understand and control the photophysical properties of the guest dimidium molecules, which has implications for developing new sensor materials. researchgate.net
In the realm of nanotechnology, techniques that utilize DNA-functionalized gold nanoparticles have been developed to study the interaction of intercalating agents. core.ac.uk While not directly using Dimidium bromide, these platforms are relevant for studying its binding modes. Such assays can, for instance, use the aggregation of nanoparticles, induced by a bis-intercalator, as a detection method. core.ac.uk This opens up possibilities for using Dimidium bromide in the construction of novel nanosensors and other DNA-based nanostructures. Furthermore, Dimidium bromide's properties as a cationic surfactant are utilized in wastewater treatment applications, a field that increasingly relies on advanced materials for efficient pollutant removal. biosynth.com
Advanced Imaging Techniques Utilizing Dimidium Bromide
Dimidium bromide has long been established as a fluorescent intercalating agent for nucleic acids, making it a valuable stain in molecular biology. chemimpex.comchemicalbook.commpbio.com Its utility is now being extended through its use in advanced imaging techniques that provide unprecedented detail of biological systems. chemimpex.com
While traditionally used in techniques like gel electrophoresis and standard fluorescence microscopy, its application in more sophisticated methods like confocal laser scanning microscopy (LSM) is a significant advancement. chemimpex.comnih.gov LSM allows for high-resolution, three-dimensional imaging of complex biological samples, such as microbial biofilms. nih.gov In this context, Dimidium bromide can be used to visualize the distribution and organization of DNA within the biofilm matrix, providing insights into its structure and function. chemimpex.comnih.gov
Furthermore, the study of Dimidium bromide's interactions with DNA is being refined by single-molecule techniques like atomic force microscopy (AFM). core.ac.uk AFM can directly visualize conformational changes in DNA strands that result from the binding of intercalating ligands. core.ac.uk These advanced imaging approaches, which probe interactions at the nanoscale, are crucial for understanding the precise mechanisms of action for compounds like Dimidium bromide and for guiding the design of new derivatives with specific DNA binding properties. core.ac.uk The ability to use Dimidium bromide for cellular imaging, helping to visualize cellular structures and processes, underscores its continued importance in modern biological research. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
